

Application Notes and Protocols: SHIP2 Phosphatase Activity Assay with AS1938909

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Compound of Interest				
Compound Name:	AS1938909			
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These application notes provide a detailed protocol for determining the enzymatic activity of SH2-containing inositol 5-phosphatase 2 (SHIP2) and its inhibition by the small molecule inhibitor **AS1938909**. This guide is intended for researchers, scientists, and drug development professionals working on signal transduction and drug discovery.

Introduction

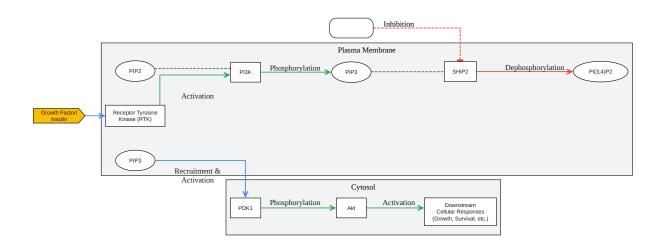
SH2-containing inositol 5-phosphatase 2 (SHIP2) is a critical enzyme in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] It selectively hydrolyzes the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), generating phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action modulates the levels of these crucial second messengers, thereby influencing a multitude of cellular processes, including cell growth, proliferation, apoptosis, and metabolism.[2] Given its role in various pathological conditions such as cancer, diabetes, and inflammatory diseases, SHIP2 has emerged as a significant therapeutic target.[1]

AS1938909 is a potent, cell-permeable, and competitive inhibitor of SHIP2.[3][4] Understanding its effect on SHIP2 activity is crucial for the development of novel therapeutics. This document outlines a common method for assessing SHIP2 phosphatase activity in vitro using a malachite green-based assay, which detects the release of inorganic phosphate (Pi) from a substrate.

Signaling Pathway of SHIP2



SHIP2 acts as a key regulator in the PI3K/Akt signaling cascade. Upon activation by upstream signals, such as growth factors or insulin, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PI(3,4,5)P3 (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the kinase Akt. SHIP2 counteracts this by dephosphorylating PIP3 to PI(3,4)P2, thus attenuating the signaling pathway.[1] The product, PI(3,4)P2, can also have its own signaling roles, including the potential to further activate Akt.[1]



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Caption: SHIP2's role in the PI3K/Akt signaling pathway and its inhibition by AS1938909.

Quantitative Data Summary



AS1938909 has been characterized as a potent and selective inhibitor of SHIP2. The following table summarizes its inhibitory activity against SHIP2 and other related phosphatases.

Enzyme/Target	Inhibitory Constant (Ki)	IC50	Reference(s)
Human SHIP2 (hSHIP2)	0.44 μΜ	0.57 μΜ	[3]
Mouse SHIP2 (mSHIP2)	-	0.18 μΜ	[3]
Human SHIP1 (hSHIP1)	-	21 μΜ	[3]
Human PTEN (hPTEN)	-	> 50 μM	[3]
Human Synaptojanin	-	> 50 μM	[3]
Human Myotubularin	-	> 50 μM	[3]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

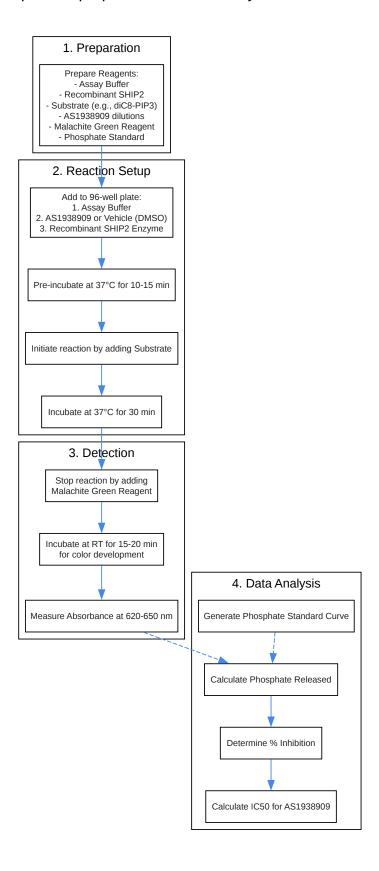
Experimental ProtocolsPrinciple of the Assay

The SHIP2 phosphatase activity assay is based on the quantification of inorganic phosphate (Pi) released from a substrate, such as water-soluble phosphatidylinositol-3,4,5-trisphosphate (diC8-PIP3) or inositol-1,3,4,5-tetrakisphosphate (IP4).[6] The released phosphate is detected using a Malachite Green reagent, which forms a colored complex with the free orthophosphate. [7][8] The absorbance of this complex is measured at approximately 620-650 nm and is directly proportional to the amount of phosphate generated, and thus to the SHIP2 enzyme activity.[6] [7][9]

Experimental Workflow



The overall workflow for the SHIP2 phosphatase activity assay with the inhibitor **AS1938909** involves several key steps from preparation to data analysis.





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Caption: Workflow for the SHIP2 phosphatase activity assay using AS1938909.

Materials and Reagents

- Enzyme: Recombinant human SHIP2
- Inhibitor: AS1938909 (soluble in DMSO)[10]
- Substrate: Water-soluble diC8-PI(3,4,5)P3 or Inositol (1,3,4,5)P4
- Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl2, 1 mM DTT
- Detection Reagent: Malachite Green Phosphate Assay Kit (commercially available)[7][9]
- Phosphate Standard: Provided with the Malachite Green kit
- Plate: Clear, flat-bottom 96-well microplate
- Instrumentation: Microplate reader capable of measuring absorbance at 620-650 nm

Detailed Protocol

- 1. Reagent Preparation:
- Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 2000 pmol) in assay buffer as per the manufacturer's instructions.
- **AS1938909** Dilutions: Prepare a stock solution of **AS1938909** in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination (e.g., $0.01~\mu M$ to $100~\mu M$). Include a vehicle control (DMSO at the same final concentration).
- SHIP2 Enzyme: Dilute the recombinant SHIP2 enzyme to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate: Dilute the substrate (e.g., diC8-PIP3) to the working concentration (typically at or below its Km) in assay buffer.
- 2. Assay Procedure:

Methodological & Application





- Set up the reactions in a 96-well plate. It is recommended to perform all measurements in triplicate.
- Add 20 μL of assay buffer to each well.
- Add 10 μL of the diluted **AS1938909** or vehicle control (DMSO) to the appropriate wells.
- Add 10 μ L of the diluted SHIP2 enzyme solution to all wells except for the "no enzyme" control wells. Add 10 μ L of assay buffer to these control wells.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the phosphatase reaction by adding 10 μ L of the substrate solution to each well. The final reaction volume will be 50 μ L.
- Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure that substrate consumption is linear and does not exceed 20-30%.
- Stop the reaction by adding 100 μL of the Malachite Green reagent to each well.[6]
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at 620-650 nm using a microplate reader.

3. Data Analysis:

- Standard Curve: Plot the absorbance values of the phosphate standards against the known phosphate amount (pmol). Perform a linear regression to obtain the equation of the line (y = mx + c).
- Phosphate Calculation: Use the standard curve equation to calculate the amount of phosphate released in each experimental well. Subtract the average absorbance of the "no enzyme" control from all other absorbance readings before calculation.
- Percentage Inhibition: Calculate the percentage of SHIP2 inhibition for each concentration of AS1938909 using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] x 100
- IC50 Determination: Plot the percentage inhibition against the logarithm of the **AS1938909** concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory effect of **AS1938909** on SHIP2 phosphatase activity. The malachite green assay is a sensitive, non-radioactive, and high-throughput compatible method suitable for screening and characterizing SHIP2 inhibitors. Accurate determination of inhibitor potency is a critical step in the drug discovery process for SHIP2-targeted therapies.



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